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Compound of Interest

methyl (3S)-3-amino-3-
Compound Name:
phenylpropanoate

Cat. No.: B028698

An In-Depth Technical Guide to Methyl (3S)-3-amino-3-phenylpropanoate: Properties,
Synthesis, and Applications

Introduction

Methyl (3S)-3-amino-3-phenylpropanoate is a chiral f-amino ester of significant interest in
the fields of medicinal chemistry and organic synthesis. As a derivative of 3-phenylalanine, its
structure incorporates both a stereogenic center and versatile functional groups—an amine and
a methyl ester—making it a valuable chiral building block for the synthesis of complex, optically
active molecules. Its utility is particularly pronounced in the development of pharmaceuticals,
where specific stereoisomers are often required for therapeutic efficacy and to minimize off-
target effects. This guide provides a comprehensive technical overview for researchers and
drug development professionals, detailing the compound's physicochemical properties,
synthesis and stereochemical control, characterization, and critical applications.

Part 1: Core Physicochemical Properties

The fundamental properties of methyl (3S)-3-amino-3-phenylpropanoate are summarized
below. This data is essential for its handling, reaction setup, and analytical characterization.
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Property Value Source(s)
Molecular Formula C10H13NO2 [1112][3]
Molecular Weight 179.22 g/mol [1][2][3]14]
CAS Number 37088-66-7 [2][4]
Appearance Pale yellow, low-melting solid [4]
Boiling Point 283.0 £+ 28.0 °C (Predicted) [4][5]
Density 1.098 + 0.06 g/cm? (Predicted) [415]
7.68 £ 0.10 (Predicted, for the
pKa . [5]
amine)
Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [4]

Acetate, Methanol

Canonical SMILES

COC(=0)CN

[6]

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure methyl (3S)-3-amino-3-phenylpropanoate relies on

strategies that can control the stereochemistry at the C3 position. The two primary approaches

are direct synthesis from a chiral precursor or the resolution of a racemic mixture.

Approach 1: Direct Synthesis via Esterification

(Preferred)

The most straightforward and atom-economical method is the direct esterification of the

commercially available chiral amino acid, (S)-3-amino-3-phenylpropanoic acid. Fischer-Speier

esterification is a classic and reliable method for this transformation.

Mechanism & Rationale: The reaction involves protonation of the carboxylic acid carbonyl

group by a strong acid catalyst (e.g., H2SOa4 or HCI gas), which activates the carbonyl carbon

towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then

eliminates water to yield the protonated ester. Final deprotonation regenerates the acid catalyst
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and provides the desired methyl ester. The use of excess methanol is crucial as it serves as
both the reactant and the solvent, driving the equilibrium towards the product side according to
Le Chatelier's principle.
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Esterification Workflow
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Caption: Fischer esterification workflow for synthesizing the target compound.
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Detailed Experimental Protocol (Representative):

Reaction Setup: To a round-bottom flask charged with (S)-3-amino-3-phenylpropanoic acid
(1.0 eq), add anhydrous methanol (10-20 volumes).

o Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid
(0.1-0.2 eq) dropwise with stirring.

o Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the
reaction progress by TLC (Thin Layer Chromatography) until the starting material is
consumed (typically 4-12 hours).

e Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into
a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO:s) to
neutralize the acid catalyst.

o Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the
product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator to yield the crude product.

« Purification: If necessary, purify the crude product by flash column chromatography on silica
gel to obtain the final, high-purity methyl (3S)-3-amino-3-phenylpropanoate.

Approach 2: Chiral Resolution of a Racemic Mixture

An alternative, though often less efficient, method involves synthesizing the racemic methyl 3-
amino-3-phenylpropanoate and then separating the enantiomers. This is typically achieved by
forming diastereomeric salts with a chiral resolving agent.[7]

Trustworthiness of the Method: This process relies on the differential solubility of the two
diastereomeric salts. One salt will preferentially crystallize from the solution, allowing for its
separation by filtration. The choice of resolving agent (e.g., tartaric acid, mandelic acid) is
critical and often requires empirical screening to find conditions that provide high
diastereomeric and enantiomeric excess.[7] After separation, the chiral auxiliary is removed to
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yield the desired enantiomer. While effective, this method is inherently wasteful as it discards
50% of the material unless the unwanted enantiomer can be racemized and recycled.[7]

Part 3: Spectroscopic Characterization

Unambiguous identification of methyl (3S)-3-amino-3-phenylpropanoate requires
spectroscopic analysis. While reference spectra should be consulted, the expected NMR
signals can be predicted from the molecular structure.

Expected *H NMR Spectrum (in CDClIs, 400 MHz):

0 7.20-7.40 (m, 5H): Phenyl ring protons (-CeHs). The multiplet pattern arises from the
overlapping signals of the ortho, meta, and para protons.

e 0 4.45 (dd, 1H): The methine proton (-CH(NH-2)-). It is coupled to the two diastereotopic
protons of the adjacent methylene group, resulting in a doublet of doublets.

e 0 3.65 (s, 3H): Methyl ester protons (-OCHs). This is a characteristic singlet as there are no
adjacent protons to couple with.

e 0 2.70-2.90 (m, 2H): Methylene protons (-CHz-). These two protons are diastereotopic due to
the adjacent chiral center and will appear as a complex multiplet, each coupling with the
methine proton.

e 0 1.80 (br s, 2H): Amine protons (-NHz). This signal is often broad and its chemical shift can
vary with concentration and solvent.

Expected 3C NMR Spectrum (in CDCls, 100 MHz):

0 ~172 ppm: Ester carbonyl carbon (C=0).

0 ~140-142 ppm: Quaternary phenyl carbon (ipso-carbon).

0 ~126-129 ppm: Phenyl carbons (CH).

0 ~53 ppm: Methine carbon (-CH(NH-2)-).

0 ~51 ppm: Methyl ester carbon (-OCHs).
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e 0 ~43 ppm: Methylene carbon (-CHz-).

Part 4: Applications in Pharmaceutical Development

The primary value of methyl (3S)-3-amino-3-phenylpropanoate lies in its role as a chiral
synthon. The amine and ester functionalities provide orthogonal handles for further chemical
modification, such as amide bond formation, N-alkylation, or reduction of the ester to an

alcohol.

Role as a Chiral Building Block

@ethyl (3S)-3-amino-3-pheny|propanoat9

eactlons \ Ester Reagtions
Amide Coupllng N- AIkyIatlon Hydrolysis Reduction
(e.g., + R-COOH, EDC) (e g., + R-Br, Base) (e.g., LiOH) (e.g., LiAlHa)
Chiral B-Amino Acid Chiral Amino Alcohol

Chiral Amides Chiral Secondary Amines

Click to download full resolution via product page

Caption: Versatility of the title compound in synthetic transformations.

Part 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the

compound.

» Hazard Identification: The racemic mixture is classified as a skin and eye irritant and may
cause respiratory irritation.[1] Similar precautions should be taken for the (S)-enantiomer.
The hydrochloride salt is listed as harmful if swallowed and may cause serious eye damage.

[6]
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o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors.

» Storage: The compound should be stored in a cool, dark, and dry place under an inert
atmosphere.[4][5] For long-term stability, storage in a freezer at or below -20°C is
recommended.[4][5]

Conclusion

Methyl (3S)-3-amino-3-phenylpropanoate is a high-value chiral intermediate whose utility is
firmly established in modern organic and medicinal chemistry. A thorough understanding of its
physicochemical properties, coupled with robust protocols for its synthesis and
characterization, enables its effective use in the construction of complex molecular
architectures. Its role as a precursor to advanced pharmaceutical intermediates underscores
the continued importance of enantiomerically pure 3-amino acids in drug discovery and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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